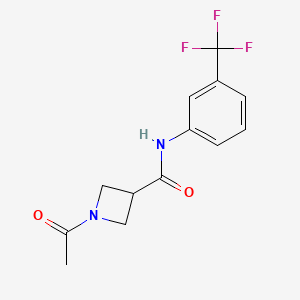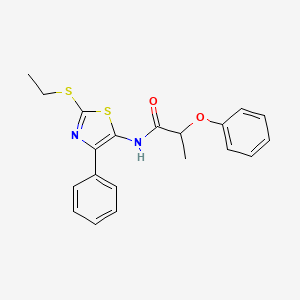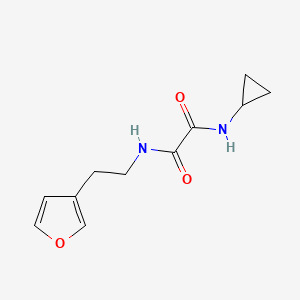
N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Catalysis
One significant application of related compounds involves enhancing catalytic activities in chemical synthesis. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low temperatures, providing a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Advances in Polymer Science
Cyclopropyl-containing compounds have also been explored for their potential in creating new polymer structures. The unique reactivity of cyclopropyl groups can lead to polymers with novel properties, useful in materials science for applications ranging from biodegradable plastics to high-strength composites.
Agricultural Applications
In agriculture, compounds structurally related to N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide, such as 1-methylcyclopropene (1-MCP), have been extensively studied for their ethylene inhibition properties. 1-MCP is known to delay the ripening of fruits, extending the shelf life of apples, peaches, and other fruits by inhibiting the effects of ethylene. This application is crucial for post-harvest management, reducing waste and improving the economic value of agricultural produce (Blankenship & Dole, 2003).
Biochemical Research
In biochemical research, the study of cyclopropyl-containing compounds has contributed to understanding cell death mechanisms, particularly in cancer research. Compounds like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane have been shown to induce programmed cell death in certain cancer cell lines, offering insights into potential therapeutic targets and treatments (Ha, Woster, Yager, & Casero, 1997).
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[2-(furan-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(11(15)13-9-1-2-9)12-5-3-8-4-6-16-7-8/h4,6-7,9H,1-3,5H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQWCWOPUGRACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)
![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)
![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)
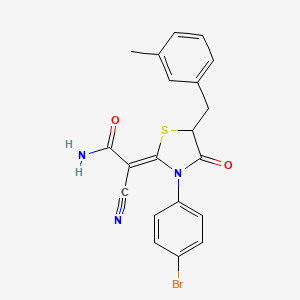
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

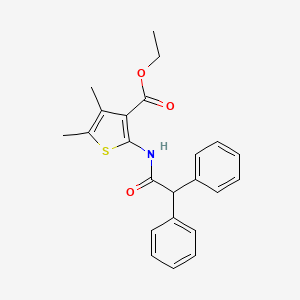
![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)
